3-Methyl-5-propoxybenzoic acid
Overview
Description
3-Methyl-5-propoxybenzoic acid: is an organic compound with the molecular formula C11H14O3 It is a derivative of benzoic acid, where the benzene ring is substituted with a methyl group at the third position and a propoxy group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-propoxybenzoic acid can be achieved through several methods. One common approach involves the alkylation of 3-methylbenzoic acid with propyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-5-propoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The propoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: 3-Methyl-5-carboxybenzoic acid.
Reduction: 3-Methyl-5-propoxybenzyl alcohol.
Substitution: Various substituted benzoic acids depending on the substituent used.
Scientific Research Applications
3-Methyl-5-propoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme-substrate interactions due to its structural similarity to naturally occurring compounds.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Methyl-5-propoxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The propoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and potentially affecting cellular processes.
Comparison with Similar Compounds
3-Methylbenzoic acid: Lacks the propoxy group, making it less lipophilic.
5-Propoxybenzoic acid: Lacks the methyl group, which may affect its reactivity and interactions.
3-Methyl-4-propoxybenzoic acid: Similar structure but with different substitution pattern, leading to different chemical properties.
Uniqueness: 3-Methyl-5-propoxybenzoic acid is unique due to the specific positioning of the methyl and propoxy groups, which can influence its chemical reactivity and interactions in biological systems. This unique structure makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-methyl-5-propoxybenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-4-14-10-6-8(2)5-9(7-10)11(12)13/h5-7H,3-4H2,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQMQZHGKXRNEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=CC(=C1)C(=O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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